Cas no 1207001-83-9 (2-(4-chlorophenoxy)-2-methyl-N-(2-{2-methyl-6-(morpholin-4-yl)pyrimidin-4-ylamino}ethyl)propanamide)

2-(4-Chlorophenoxy)-2-methyl-N-(2-{2-methyl-6-(morpholin-4-yl)pyrimidin-4-ylamino}ethyl)propanamide is a synthetic organic compound featuring a pyrimidine core functionalized with morpholine and chlorophenoxy groups. Its molecular structure suggests potential utility in pharmaceutical or agrochemical applications, particularly as an intermediate or bioactive agent. The compound combines a substituted pyrimidine scaffold, known for its role in medicinal chemistry, with a propanamide linker, enhancing binding affinity and selectivity. The presence of morpholine and chlorophenoxy moieties may contribute to improved solubility and target interaction. This compound is of interest for research in drug discovery or crop protection due to its structural complexity and modifiable functional groups, enabling further derivatization for optimized activity.
2-(4-chlorophenoxy)-2-methyl-N-(2-{2-methyl-6-(morpholin-4-yl)pyrimidin-4-ylamino}ethyl)propanamide structure
1207001-83-9 structure
商品名:2-(4-chlorophenoxy)-2-methyl-N-(2-{2-methyl-6-(morpholin-4-yl)pyrimidin-4-ylamino}ethyl)propanamide
CAS番号:1207001-83-9
MF:C21H28ClN5O3
メガワット:433.931723594666
CID:6408727
PubChem ID:45502693

2-(4-chlorophenoxy)-2-methyl-N-(2-{2-methyl-6-(morpholin-4-yl)pyrimidin-4-ylamino}ethyl)propanamide 化学的及び物理的性質

名前と識別子

    • 2-(4-chlorophenoxy)-2-methyl-N-(2-{2-methyl-6-(morpholin-4-yl)pyrimidin-4-ylamino}ethyl)propanamide
    • AKOS024516081
    • SR-01000924038-1
    • F5626-0014
    • 2-(4-chlorophenoxy)-2-methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)propanamide
    • 2-(4-chlorophenoxy)-2-methyl-N-(2-{[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]amino}ethyl)propanamide
    • 1207001-83-9
    • SR-01000924038
    • VU0649307-1
    • 2-(4-chlorophenoxy)-2-methyl-N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]propanamide
    • インチ: 1S/C21H28ClN5O3/c1-15-25-18(14-19(26-15)27-10-12-29-13-11-27)23-8-9-24-20(28)21(2,3)30-17-6-4-16(22)5-7-17/h4-7,14H,8-13H2,1-3H3,(H,24,28)(H,23,25,26)
    • InChIKey: BGNVQXJMCNNDGU-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)OC(C)(C)C(NCCNC1=CC(=NC(C)=N1)N1CCOCC1)=O

計算された属性

  • せいみつぶんしりょう: 433.1880675g/mol
  • どういたいしつりょう: 433.1880675g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 30
  • 回転可能化学結合数: 8
  • 複雑さ: 539
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 88.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

2-(4-chlorophenoxy)-2-methyl-N-(2-{2-methyl-6-(morpholin-4-yl)pyrimidin-4-ylamino}ethyl)propanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5626-0014-1mg
2-(4-chlorophenoxy)-2-methyl-N-(2-{[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]amino}ethyl)propanamide
1207001-83-9
1mg
$54.0 2023-09-09
Life Chemicals
F5626-0014-40mg
2-(4-chlorophenoxy)-2-methyl-N-(2-{[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]amino}ethyl)propanamide
1207001-83-9
40mg
$140.0 2023-09-09
Life Chemicals
F5626-0014-50mg
2-(4-chlorophenoxy)-2-methyl-N-(2-{[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]amino}ethyl)propanamide
1207001-83-9
50mg
$160.0 2023-09-09
Life Chemicals
F5626-0014-2μmol
2-(4-chlorophenoxy)-2-methyl-N-(2-{[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]amino}ethyl)propanamide
1207001-83-9
2μmol
$57.0 2023-09-09
Life Chemicals
F5626-0014-2mg
2-(4-chlorophenoxy)-2-methyl-N-(2-{[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]amino}ethyl)propanamide
1207001-83-9
2mg
$59.0 2023-09-09
Life Chemicals
F5626-0014-10mg
2-(4-chlorophenoxy)-2-methyl-N-(2-{[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]amino}ethyl)propanamide
1207001-83-9
10mg
$79.0 2023-09-09
Life Chemicals
F5626-0014-10μmol
2-(4-chlorophenoxy)-2-methyl-N-(2-{[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]amino}ethyl)propanamide
1207001-83-9
10μmol
$69.0 2023-09-09
Life Chemicals
F5626-0014-20μmol
2-(4-chlorophenoxy)-2-methyl-N-(2-{[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]amino}ethyl)propanamide
1207001-83-9
20μmol
$79.0 2023-09-09
Life Chemicals
F5626-0014-20mg
2-(4-chlorophenoxy)-2-methyl-N-(2-{[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]amino}ethyl)propanamide
1207001-83-9
20mg
$99.0 2023-09-09
Life Chemicals
F5626-0014-5μmol
2-(4-chlorophenoxy)-2-methyl-N-(2-{[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]amino}ethyl)propanamide
1207001-83-9
5μmol
$63.0 2023-09-09

2-(4-chlorophenoxy)-2-methyl-N-(2-{2-methyl-6-(morpholin-4-yl)pyrimidin-4-ylamino}ethyl)propanamide 関連文献

2-(4-chlorophenoxy)-2-methyl-N-(2-{2-methyl-6-(morpholin-4-yl)pyrimidin-4-ylamino}ethyl)propanamideに関する追加情報

Introduction to 2-(4-chlorophenoxy)-2-methyl-N-(2-{2-methyl-6-(morpholin-4-yl)pyrimidin-4-ylamino}ethyl)propanamide and Its Significance in Modern Pharmaceutical Research

The compound with the CAS number 1207001-83-9, identified as 2-(4-chlorophenoxy)-2-methyl-N-(2-{2-methyl-6-(morpholin-4-yl)pyrimidin-4-ylamino}ethyl)propanamide, represents a fascinating subject of study in the realm of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The structural motif incorporates several key functional groups, including a 4-chlorophenoxy moiety, a methyl substituent, and a complex amine chain featuring a morpholin-4-yl group and a pyrimidine derivative. Such structural features are often engineered to modulate biological activity, making this compound a promising candidate for further exploration.

In recent years, the pharmaceutical industry has witnessed significant advancements in the design of molecules that target specific biological pathways. The presence of the 4-chlorophenoxy group in this compound suggests potential interactions with enzymes or receptors involved in metabolic processes, while the morpholin-4-yl moiety is known for its ability to enhance solubility and bioavailability. These characteristics are particularly relevant in the context of drug discovery, where optimizing pharmacokinetic properties is crucial for achieving therapeutic efficacy. The compound’s structure also includes a pyrimidine ring, which is a common scaffold in medicinal chemistry due to its prevalence in biologically active molecules.

One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Current research indicates that molecules with similar structural motifs have shown promise in preclinical studies as inhibitors of various kinases and enzymes implicated in diseases such as cancer and inflammatory disorders. The 2-methyl-N-(2-{2-methyl-6-(morpholin-4-yl)pyrimidin-4-ylamino}ethyl)propanamide moiety, in particular, suggests a mechanism of action that could involve modulating signaling pathways critical for disease progression. This hypothesis is supported by preliminary data from academic laboratories, which have demonstrated that analogous compounds exhibit inhibitory effects on certain targets with high selectivity.

The synthesis of this compound represents a testament to the ingenuity of modern synthetic chemistry. The multi-step process involves careful selection of reagents and reaction conditions to ensure high yield and purity. Key steps include the formation of the amide bond, introduction of the 4-chlorophenoxy group, and functionalization of the pyrimidine ring. Each step is meticulously optimized to minimize side reactions and maximize the formation of the desired product. This level of precision is essential for producing compounds suitable for further biological evaluation.

From a computational chemistry perspective, the molecular dynamics and binding interactions of this compound can be simulated using advanced software tools. These simulations help predict how the molecule might interact with biological targets at the atomic level. For instance, molecular docking studies can identify potential binding sites on enzymes or receptors, providing insights into its mechanism of action. Such computational approaches are increasingly integral to drug discovery pipelines, as they allow researchers to screen large libraries of compounds efficiently before conducting expensive wet-lab experiments.

Recent publications have highlighted the importance of structure-based drug design in developing novel therapeutics. In one notable study, researchers utilized X-ray crystallography to determine the binding conformation of a related compound bound to its target enzyme. This structural information was instrumental in refining the molecular framework to improve potency and selectivity. While no such crystallographic data are available for CAS number 1207001-83-9, similar methodologies are likely applicable, suggesting that further structural characterization could yield valuable insights.

The pharmacological profile of this compound is also influenced by its solubility and metabolic stability. The presence of polar functional groups such as hydroxyls and amines enhances water solubility, which is critical for oral bioavailability. Additionally, metabolic stability studies can provide information on how quickly the compound is metabolized in vivo, helping predict its duration of action and potential side effects. These factors are carefully considered during lead optimization to ensure that promising candidates progress through clinical development.

In conclusion, 2-(4-chlorophenoxy)-2-methyl-N-(2-{2-methyl-6-(morpholin-4-yl)pyrimidin-4-ylamino}ethyl)propanamide (CAS number 1207001-83-9) represents a structurally complex and pharmacologically intriguing molecule with significant potential in modern drug discovery. Its unique combination of functional groups makes it an attractive candidate for further investigation into therapeutic applications. As research continues to uncover new biological targets and mechanisms, compounds like this one will play an increasingly important role in addressing complex diseases.

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